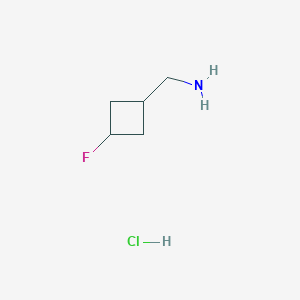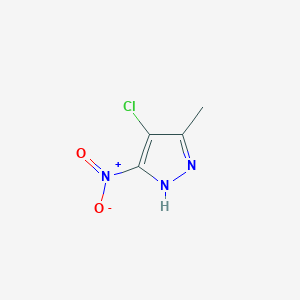
4-Chloro-3-methyl-5-nitro-1H-pyrazole
Overview
Description
4-Chloro-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is the abscission zone (AZ) in plants, specifically in ‘Valencia’ sweet oranges . The AZ is a narrow zone of anatomically distinct cells that are responsible for the shedding of vegetative and reproductive parts during various developmental stages of a plant’s life cycle .
Mode of Action
CMNP interacts with its target by inducing oxidative stress in the AZ . This oxidative stress triggers a series of biochemical reactions that eventually lead to the abscission of the fruit from the tree .
Biochemical Pathways
The oxidative stress induced by CMNP affects several biochemical pathways. One of the key affected pathways involves the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide radicals (O·−) . The activity of several enzymes, including superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), peroxidase (POD), and lipoxygenase (LOX), is also altered . These enzymes play crucial roles in managing oxidative stress and regulating the levels of ROS .
Pharmacokinetics
It’s known that cmnp is applied directly to the plants in the form of a spray, suggesting that it is absorbed through the plant’s surface .
Result of Action
The result of CMNP’s action is the abscission of the fruit from the tree. This is achieved through the induction of oxidative stress, which triggers a series of biochemical reactions leading to changes in the structure and function of the AZ . The activity of several enzymes is altered, affecting the levels of ROS and leading to changes in the cell wall lignification and sensitivity to ethylene .
Action Environment
The action of CMNP can be influenced by various environmental factors. It’s worth noting that the application of CMNP is done in a controlled manner, ensuring that the compound reaches its target effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-methyl-5-nitro-1H-pyrazole involves the reaction of 3-methylpyrazole with sodium nitrite under appropriate conditions to yield 3-methyl-4-nitro-1H-pyrazole.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 4-Chloro-3-methyl-5-amino-1H-pyrazole.
Oxidation: 4-Chloro-3-carboxy-5-nitro-1H-pyrazole.
Scientific Research Applications
4-Chloro-3-methyl-5-nitro-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-3-methyl-1H-pyrazole:
5-Chloro-3-methyl-4-nitro-1H-pyrazole: A positional isomer with similar but distinct properties
Uniqueness
4-Chloro-3-methyl-5-nitro-1H-pyrazole is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct reactivity and potential applications in various fields. Its structural features make it a versatile compound for further functionalization and exploration in scientific research.
Properties
IUPAC Name |
4-chloro-3-methyl-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMXEGIHGSLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344197 | |
| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-26-3 | |
| Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)



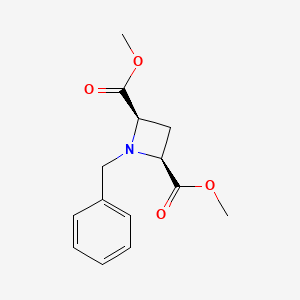
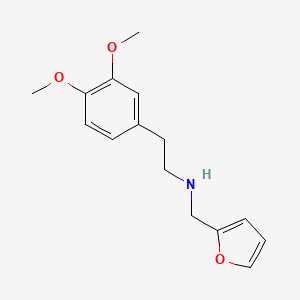

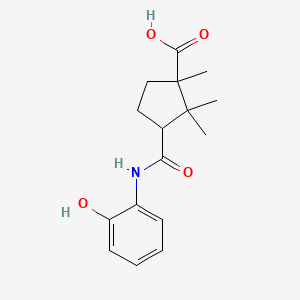

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)



